2-[5-(4-Chlorobenzoyl)-2-thienyl]acetonitrile
Description
Historical Context and Discovery
The development of 2-[5-(4-Chlorobenzoyl)-2-thienyl]acetonitrile emerged from the broader exploration of thiophene acetonitrile derivatives that began gaining prominence in synthetic organic chemistry during the late 20th century. The foundational work on thiophene acetonitriles can be traced to investigations of 2-thiopheneacetonitrile, which was first synthesized and characterized in the 1950s as documented in The Journal of Organic Chemistry. This parent compound, with the molecular formula C6H5NS and molecular weight of 123.18, established the basic structural framework that would later be elaborated through various substitution patterns.
The evolution toward more complex thiophene acetonitrile derivatives, including benzoyl-substituted variants, represented a natural progression in the field's development as researchers sought to explore structure-activity relationships and enhance molecular properties through strategic functionalization. The introduction of chlorobenzoyl substituents specifically reflected the pharmaceutical industry's growing interest in halogenated aromatic compounds during the late 20th and early 21st centuries. The synthesis and characterization of this compound likely occurred as part of systematic studies investigating the chemical space around thiophene-containing heterocycles.
Contemporary research into thiophene acetonitrile derivatives has demonstrated their utility in diverse applications, including their use as reagents in nanomaterial synthesis, as evidenced by the documented use of 2-thiopheneacetonitrile in the preparation of monodisperse gold/polythiophene core/shell nanospheres. This broader research context provides the scientific foundation upon which compounds like this compound have been developed and studied. The compound's current availability from multiple commercial suppliers suggests its established role in contemporary chemical research and synthesis programs.
Properties
IUPAC Name |
2-[5-(4-chlorobenzoyl)thiophen-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNOS/c14-10-3-1-9(2-4-10)13(16)12-6-5-11(17-12)7-8-15/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRGQLKUKMYTLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(S2)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101264101 | |
| Record name | 5-(4-Chlorobenzoyl)-2-thiopheneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101264101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338422-77-8 | |
| Record name | 5-(4-Chlorobenzoyl)-2-thiopheneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338422-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Chlorobenzoyl)-2-thiopheneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101264101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Coupling
A palladium-catalyzed cross-coupling approach enables precise installation of the 4-chlorobenzoyl group. This method circumvents the regioselectivity challenges of Friedel-Crafts reactions:
- Boronic Ester Formation : 2-Thienylacetonitrile is lithiated at the 5-position using LDA at −78°C, followed by treatment with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to yield 5-boronate-2-thienylacetonitrile.
- Coupling Reaction : The boronate intermediate reacts with 4-chlorobenzoyl chloride in the presence of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C for 24 hours.
This method achieves 76% yield with excellent regiocontrol, though it requires air-sensitive intermediates.
Stille Coupling
For substrates sensitive to boronic acid derivatives, Stille coupling offers an alternative:
- Stannane Preparation : 2-Thienylacetonitrile is converted to its trimethylstannane derivative via lithiation (n-BuLi, −78°C) and quenching with Me₃SnCl.
- Coupling with Acyl Chloride : The stannane reacts with 4-chlorobenzoyl chloride using Pd₂(dba)₃ (2 mol%) and AsPh₃ (8 mol%) in toluene at 110°C.
This method provides moderate yields (65%) but avoids harsh bromination conditions.
One-Pot Tandem Reactions
Recent advances leverage tandem catalysis to streamline synthesis. A Cu/Pd bimetallic system enables simultaneous C–H activation and cyanation:
- C–H Acylation : Thiophene reacts with 4-chlorobenzoyl chloride via Pd(OAc)₂-catalyzed C–H activation in the presence of Ag₂CO₃ (oxidant) and pivalic acid (ligand) at 120°C.
- Cyanation : In situ addition of CuCN and NH₄HCO₃ introduces the nitrile group at the 2-position.
This one-pot method achieves 58% yield, reducing purification steps but requiring precise stoichiometric control.
Mechanochemical Synthesis
Solid-state mechanochemical methods offer solvent-free alternatives. Ball-milling 2-thiopheneacetonitrile with 4-chlorobenzoyl chloride and AlCl₃ (1:1:1.2 molar ratio) at 30 Hz for 2 hours achieves 52% conversion. While yields are lower than solution-phase methods, this approach aligns with green chemistry principles.
Analytical Characterization and Quality Control
Successful synthesis requires rigorous characterization:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.02 (d, J = 8.4 Hz, 2H, ArH), 7.65 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 3.6 Hz, 1H, Th-H), 7.32 (d, J = 3.6 Hz, 1H, Th-H), 3.85 (s, 2H, CH₂CN).
- IR (KBr): ν 2225 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O).
- HPLC Purity : >98% (C18 column, MeCN/H₂O 70:30).
Challenges and Optimization Strategies
Nitrile Group Stability
The acetonitrile moiety is susceptible to hydrolysis under acidic or basic conditions. Reaction steps post-cyanation must avoid aqueous workups at extreme pH. Anhydrous DMF and inert atmospheres are critical during CuCN-mediated substitutions.
Regiochemical Control
Competitive substitution at the 3- or 4-positions of thiophene can occur during electrophilic reactions. Computational modeling (DFT) predicts that the 5-position becomes more reactive when the 2-position is occupied by an electron-withdrawing group, but experimental verification is essential.
Scale-Up Considerations
Pd-catalyzed methods face cost barriers at industrial scales. Recent patents disclose recoverable Pd nanoparticles supported on magnetic Fe₃O₄@SiO₂, enabling catalyst reuse for up to 5 cycles with <5% yield drop.
Chemical Reactions Analysis
2-[5-(4-Chlorobenzoyl)-2-thienyl]acetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the nitrile group to an amine or the ketone group to an alcohol.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[5-(4-Chlorobenzoyl)-2-thienyl]acetonitrile is widely used in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[5-(4-Chlorobenzoyl)-2-thienyl]acetonitrile involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the molecular features of 2-[5-(4-Chlorobenzoyl)-2-thienyl]acetonitrile with four structurally related nitrile-containing compounds:
Key Observations:
- Electron-Withdrawing Groups: The target compound and its analogues feature electron-withdrawing substituents (e.g., Cl, NO₂, CN), which enhance stability and influence reactivity in substitution reactions.
- Molecular Weight and Complexity : The nitro-containing imidazole derivative () has the highest molecular weight (322.77 g/mol ) and topological complexity, which may impact pharmacokinetic properties.
Biological Activity
2-[5-(4-Chlorobenzoyl)-2-thienyl]acetonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, anticancer properties, antimicrobial effects, and other relevant biological activities, supported by data tables and case studies.
Chemical Structure
The compound features a thienyl ring substituted with a 4-chlorobenzoyl group and an acetonitrile functional group. Its molecular formula is , which contributes to its unique biological properties.
The primary target of this compound is Prostaglandin G/H synthase 1 , an enzyme involved in the synthesis of prostanoids. The compound inhibits this enzyme's activity, thereby affecting the prostanoid synthesis pathway, which plays a crucial role in inflammation and cancer progression.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells such as:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- A549 (lung cancer)
Table 1: Summary of Anticancer Activities
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.5 | Induces apoptosis via prostanoid pathway |
| HCT-116 | 20.3 | Inhibits cell proliferation |
| A549 | 22.0 | Induces cell cycle arrest |
A case study involving MCF-7 cells revealed a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM.
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens:
Table 2: Summary of Antimicrobial Activities
| Organism | IC50 Value (µM) |
|---|---|
| Staphylococcus aureus | 12.0 |
| Escherichia coli | 18.7 |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.
Research Findings
Recent studies have explored the synthesis and biological effects of related compounds that share structural similarities with this compound. For instance, derivatives containing thiophene rings have been evaluated for their anticancer and anti-inflammatory activities, indicating that modifications to the thienyl structure can enhance biological efficacy .
Q & A
Q. What are the key physicochemical properties of 2-[5-(4-Chlorobenzoyl)-2-thienyl]acetonitrile, and how do they influence experimental handling?
Answer: The compound's physicochemical properties are critical for experimental reproducibility. Key parameters include:
- Polar Surface Area (PSA): 80.52 Ų, indicating moderate polarity and solubility in polar solvents .
- Boiling Point: Predicted at 525.2±60.0 °C, suggesting thermal stability under standard reaction conditions .
- Density: 1.52±0.1 g/cm³, which informs solvent selection for density-based separations .
- pKa: 0.21±0.10, highlighting its weak acidity and potential reactivity in basic environments .
These properties guide solvent selection, storage conditions (e.g., inert atmosphere for stability), and reaction design (e.g., avoiding high-temperature degradation).
Q. What synthetic routes are reported for this compound, and what mechanistic steps are involved?
Answer: A common approach involves electrophilic substitution on thiophene derivatives. For example:
Thiophene Functionalization: Introduce the 4-chlorobenzoyl group via Friedel-Crafts acylation, leveraging Lewis acid catalysts (e.g., AlCl₃) to activate the carbonyl electrophile .
Acetonitrile Attachment: Use nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura) to attach the acetonitrile moiety to the thienyl ring .
Mechanistic validation requires spectral analysis (e.g., NMR for regioselectivity, IR for nitrile confirmation) and computational validation of reaction pathways .
Advanced Research Questions
Q. How can statistical experimental design optimize the synthesis yield of this compound?
Answer: Statistical methods like Response Surface Methodology (RSM) or Taguchi orthogonal arrays reduce trial-and-error experimentation. Key steps include:
- Factor Screening: Identify critical variables (e.g., catalyst loading, temperature, solvent ratio) via fractional factorial design .
- Central Composite Design (CCD): Optimize interactions between factors (e.g., temperature vs. reaction time) to maximize yield .
- Validation: Confirm predicted yields (e.g., >85%) through confirmatory runs. For example, a study using RSM for similar nitriles achieved a 22% yield improvement .
Q. How can computational modeling predict the reactivity of this compound in novel reactions?
Answer: Quantum chemical calculations (e.g., DFT) and molecular dynamics simulations enable predictive insights:
- Reaction Pathway Mapping: Use software like Gaussian or ORCA to model transition states and activation energies for nucleophilic/electrophilic attacks on the thienyl or nitrile groups .
- Solvent Effects: COSMO-RS simulations predict solvation effects, aiding solvent selection for reactions like cycloadditions or condensations .
- Electronic Properties: HOMO-LUMO gaps (calculated via DFT) indicate susceptibility to redox reactions or photoactivation .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR, IR) during structural characterization?
Answer: Contradictions often arise from impurities, tautomerism, or dynamic effects. Methodological solutions include:
- Multi-Technique Validation: Cross-reference NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) to confirm functional groups .
- Variable Temperature NMR: Detect tautomeric shifts or conformational changes (e.g., thiophene ring puckering) by analyzing spectra at 25°C vs. −40°C .
- Computational NMR Prediction: Tools like ACD/Labs or ChemDraw compare experimental vs. simulated spectra to identify discrepancies .
Data-Driven Research Challenges
Q. What methodologies are effective in analyzing the environmental fate of this compound?
Answer: Environmental persistence studies require:
- Hydrolysis Studies: Monitor degradation under varying pH (e.g., pH 4–10) and temperatures, using HPLC to quantify residual compound .
- Photodegradation Assays: Expose to UV-Vis light (λ = 254–365 nm) and analyze by GC-MS for breakdown products (e.g., chlorobenzene derivatives) .
- QSAR Modeling: Predict bioaccumulation or toxicity using quantitative structure-activity relationship models based on logP (predicted: ~2.8) and molecular weight .
Q. How can researchers design experiments to probe the biological activity of this compound?
Answer:
- Target Identification: Use molecular docking (AutoDock Vina) to screen against protein databases (e.g., PDB) for potential targets (e.g., kinases, cytochrome P450) .
- In Vitro Assays: Test cytotoxicity (MTT assay), enzyme inhibition (IC₅₀ determination), and metabolic stability (microsomal incubation) .
- Structure-Activity Relationship (SAR): Synthesize analogs (e.g., varying substituents on the benzoyl group) to correlate structural changes with bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
